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Executive Summary
Respiratory Syncytial Virus (RSV) remains a primary cause of severe lower respiratory tract

infections in infants and young children, representing a significant unmet medical need.

Sisunatovir (formerly RV521), an orally bioavailable small molecule, emerged as a promising

therapeutic candidate by specifically targeting the RSV fusion (F) protein, a critical component

for viral entry into host cells. Preclinical and initial clinical data in adults demonstrated potent

antiviral activity and a favorable safety profile. This document provides a detailed technical

overview of sisunatovir, summarizing its mechanism of action, preclinical data, clinical trial

designs in pediatric populations, and the experimental protocols utilized in its evaluation. While

the pediatric clinical program was ultimately discontinued for strategic reasons, the data

generated provides valuable insights for future RSV therapeutic development.

Mechanism of Action: Inhibition of RSV F-Protein-
Mediated Fusion
Sisunatovir is a potent RSV fusion inhibitor[1]. It is designed to block the replication of RSV by

preventing the F-protein from mediating the fusion of the viral envelope with the host cell

membrane[2][3]. This action is crucial as the F-protein, a class I fusion protein, facilitates viral

entry, which is the first step in the viral lifecycle[4].
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The RSV F protein exists in a metastable prefusion conformation that, upon triggering,

undergoes a series of irreversible conformational changes[1]. This process extends the

hydrophobic fusion peptide, inserting it into the target cell membrane. The protein then refolds,

bringing the viral and host membranes together to facilitate fusion and release of the viral

genome into the cytoplasm[1]. Sisunatovir binds to a hydrophobic cavity within the F protein,

stabilizing it in its prefusion state and preventing the conformational changes necessary for

membrane fusion[4]. This effectively halts viral entry and subsequent replication[4].
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Caption: Sisunatovir's mechanism of action against RSV.

Preclinical and Non-Clinical Data
Sisunatovir demonstrated potent antiviral activity across a range of preclinical models. In vitro

studies confirmed its efficacy against both RSV A and B subtypes, and in vivo studies in animal

models showed significant reductions in viral titers.

Table 1: In Vitro Efficacy of Sisunatovir
Parameter Cell Line RSV Subtype Value Reference

Mean IC₅₀ HEp-2
Panel of A & B

strains
1.2 nM [3]

IC₅₀ Range HEp-2
RSV-A clinical

isolates (n=20)
0.3 - 10.4 nM [5]

IC₅₀ Range HEp-2
RSV-B clinical

isolates (n=16)
0.1 - 2.1 nM [5]

Table 2: Preclinical Pharmacokinetics of Sisunatovir
Species Oral Bioavailability Key Finding Reference

Various Preclinical

Species
42% to >100%

Highly efficient

penetration into lung

tissue

[3]

Balb/C Mouse Not Specified

Demonstrated antiviral

efficacy in RSV

infection model

[3]

Clinical Development in Human Populations
Sisunatovir progressed to clinical trials in both adult and pediatric populations. The adult

human challenge study provided crucial proof-of-concept for its antiviral efficacy.
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Phase 2a Human Challenge Study (Healthy Adults)
A randomized, double-blind, placebo-controlled Phase 2a study was conducted in healthy

adults experimentally infected with RSV-A[5]. Participants received sisunatovir (200 mg or 350

mg) or a placebo orally twice daily for five days[6]. The study met its primary and secondary

endpoints, demonstrating significant antiviral effects and clinical improvement.

Table 3: Efficacy Results from Phase 2a Adult Human
Challenge Study (NCT03258502)

Endpoint
200 mg
Sisunatovir
Group

350 mg
Sisunatovir
Group

Placebo
Group

P-value (vs.
Placebo)

Reference

Mean AUC

Viral Load

(log₁₀

PFUe/mL·h)

224.35 185.26 501.39 P=0.007 [5]

Mean Peak

Viral Load

(log₁₀

PFUe/mL)

3.47 3.17 4.77 P=0.031 [5]

AUC Total

Symptom

Score

Significant

Reduction

Significant

Reduction
- P=0.009 [5]

Daily Nasal

Mucus

Weight

Significant

Reduction

Significant

Reduction
- P=0.038 [5]

Pediatric Clinical Program: The REVIRAL1 Study
The REVIRAL1 study (NCT04225897) was a global, three-part adaptive Phase 2 trial designed

to evaluate sisunatovir in infants aged 1 to 36 months hospitalized with RSV lower respiratory

tract infections[2][4]. The study aimed to assess safety, tolerability, pharmacokinetics (PK), and

antiviral effects[4].
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Part A: An open-label, single-dose stage to evaluate safety and PK[1].

Part B: A randomized, double-blind, placebo-controlled stage to assess safety, PK, and

antiviral activity with five days of twice-daily dosing[2].

Part C: A planned randomized, double-blind, placebo-controlled stage to further assess

safety, antiviral activity, and clinical improvement[2].

Following a review of Part A data, the Data Safety Monitoring Committee (DSMB) confirmed a

favorable safety and PK profile, recommending progression to Part B[2][7]. However, Pfizer,

after acquiring ReViral, later terminated the development of sisunatovir, including the

REVIRAL1 trial, due to "strategic considerations" and "ongoing challenges," which included a

noted drug-drug interaction with antacids[8]. No safety concerns were cited for the

termination[8]. Consequently, detailed quantitative efficacy and PK data from the pediatric

cohorts are not publicly available.
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Part A: Open-Label Safety & PK

Part B: Double-Blind, Placebo-Controlled

Part C: Expanded Efficacy (Terminated)
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Caption: Workflow of the adaptive REVIRAL1 pediatric trial.
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Experimental Protocols & Methodologies
In Vitro Antiviral Activity Assays

Plaque Reduction Assay:

Cell Seeding: HEp-2 cells are seeded in 96-well plates.

Infection: Confluent cell monolayers are infected with a specific multiplicity of infection

(MOI) of RSV.

Compound Addition: The viral inoculum is replaced with medium containing serial dilutions

of sisunatovir or a vehicle control.

Incubation: Plates are incubated for several days to allow for plaque formation.

Staining & Quantification: Cells are fixed and stained (e.g., with crystal violet), and viral

plaques are counted. The IC₅₀ is calculated as the drug concentration required to reduce

the number of plaques by 50% compared to the vehicle control.

Viral Load Quantification
Quantitative Reverse Transcription PCR (RT-qPCR):

Sample Collection: Nasal wash or nasopharyngeal swab samples are collected from

subjects[5].

RNA Extraction: Viral RNA is extracted from the collected samples using a validated

commercial kit.

Reverse Transcription: Extracted RNA is reverse transcribed into complementary DNA

(cDNA).

qPCR Amplification: The cDNA is amplified using primers and probes specific to a

conserved region of the RSV genome. A standard curve is run in parallel to allow for the

absolute quantification of viral copies per milliliter (copies/mL) or plaque-forming unit

equivalents (PFUe/mL)[5].
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Clinical Trial Endpoints
Primary Endpoints:

Safety and Tolerability: Assessed through the incidence of adverse events (AEs), serious

adverse events (SAEs), and changes in laboratory parameters and vital signs[9].

Pharmacokinetics: PK parameters including Cmax (maximum concentration), Tmax (time

to maximum concentration), and AUC (area under the curve) are determined from plasma

samples collected at various time points[9].

Antiviral Efficacy (Adults): The primary efficacy endpoint in the adult challenge study was

the area under the curve (AUC) for viral load as measured by RT-qPCR[5].

Secondary Endpoints:

Viral Load: Change from baseline in viral load, peak viral load, and time to viral

clearance[5][9].

Clinical Symptoms: Changes in clinical symptom scores (e.g., stuffy nose, cough, sore

throat) and objective measures like nasal mucus weight[5].

Clinical Outcomes (Pediatrics): Endpoints for pediatric trials often include time to

resolution of RSV-related signs and symptoms, length of hospital stay, and need for

supplemental oxygen[4].

Development Logic and Future Outlook
The development pathway for sisunatovir followed a logical progression from promising

preclinical data to a robust proof-of-concept in a healthy adult challenge model. This success

justified the initiation of the more complex and critical pediatric trials in the target patient

population. The adaptive design of the REVIRAL1 study was intended to efficiently determine

the optimal dose and regimen in infants.
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Caption: Sisunatovir's clinical development pathway.

Despite the discontinuation of the sisunatovir program, the compound represents a significant

step forward in the development of direct-acting antivirals for RSV. The challenges

encountered, such as drug-drug interactions, highlight critical considerations for future pediatric

drug development. The potent fusion inhibition mechanism remains a highly viable target for

RSV, and the data from the sisunatovir program will serve as a valuable resource for the

scientific community in the ongoing effort to develop a safe and effective treatment for pediatric

RSV infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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